molecular formula C7H4BrIO2 B1395198 2-Bromo-6-iodobenzoic acid CAS No. 1022128-96-6

2-Bromo-6-iodobenzoic acid

Cat. No. B1395198
M. Wt: 326.91 g/mol
InChI Key: PTQGEYMPMWQTDM-UHFFFAOYSA-N
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Description

2-Bromo-6-iodobenzoic acid is a compound with the molecular formula C7H4BrIO2 . It is a solid substance and its IUPAC name is 2-bromo-6-iodobenzoic acid .


Molecular Structure Analysis

The molecular structure of 2-Bromo-6-iodobenzoic acid is characterized by the presence of bromine and iodine substituents on a benzoic acid backbone . The InChI code for this compound is 1S/C7H4BrIO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11) .


Physical And Chemical Properties Analysis

2-Bromo-6-iodobenzoic acid has a molecular weight of 326.91 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its relative hydrophobicity . It has one hydrogen bond donor and two hydrogen bond acceptors .

Scientific Research Applications

Synthesis Applications

2-Bromo-6-iodobenzoic acid serves as a valuable precursor in organic synthesis. For instance, it is utilized in the synthesis of 6-bromo-2-arylindoles, a process that involves regioselective bromination followed by a series of reactions including Curtius rearrangement and Sonogashira coupling (Valois-Escamilla et al., 2011). This method is particularly notable for its ability to introduce a bromine atom selectively at the C-6 position of indoles.

Environmental Biodegradation

In environmental research, 2-bromobenzoic acid derivatives have been studied for their biodegradation properties. A specific strain of Pseudomonas aeruginosa has been shown to degrade various halobenzoates, including 2-bromobenzoic acid derivatives (Higson & Focht, 1990). This finding is significant for understanding the microbial breakdown of halogenated organic compounds in the environment.

Catalyst-Free Reactions in Organic Chemistry

2-Bromo-6-iodobenzoic acid is also involved in catalyst-free P-C coupling reactions, which are conducted in water under microwave irradiation. This method is appreciated for its simplicity and functional group compatibility, offering an efficient route to phosphinoylbenzoic acids (Jablonkai & Keglevich, 2015).

Role in Oxidation Processes

The compound plays a role in oxidation processes. 2-Iodoxybenzoic acid (IBX), prepared from 2-iodobenzoic acid, is used in organic synthesis as an oxidizing agent, particularly suited to convert alcohols to aldehydes (Sharma et al., 2013).

Transformation into Esters

2-Bromo-6-iodobenzoic acid can be transformed into various esters. For example, 2-iodoxybenzoic acid (IBX) reacts with alkyl halides in the presence of tetraethyl ammonium bromide to yield 2-iodobenzoate esters (Zhang et al., 2012). These esters have potential for further synthetic applications.

Safety And Hazards

2-Bromo-6-iodobenzoic acid is considered hazardous . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

2-bromo-6-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQGEYMPMWQTDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50698491
Record name 2-Bromo-6-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-iodobenzoic acid

CAS RN

1022128-96-6
Record name 2-Bromo-6-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-iodobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-bromobenzoic acid (20.1 g, 100 mmol), palladium(II) acetate (1.12 mg, 5 mmol), iodobenzene diacetate (38.64 g, 120 mmol) and elemental iodine (30.48 g, 120 mmol) were dissolved in N,N-dimethylformamide (240 mL) and stirred overnight at 100° C. The reaction mixture was cooled to room temperature, diluted with methyl-tert-butylether and 2M hydrochloric acid and washed with 10% aqueous solution of sodium metabisulphite. Organic phase was extracted with 2M sodium hydroxide and the resulting basic aqueous phase was acidified with concentrated aqueous hydrochloric acid and re-extracted with methyl-tert-butylether. The solvent was removed under reduced pressure affording 2-bromo-6-iodobenzoic acid (24.3 g, 74% yield), which was used in the next step without further purification.
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
38.64 g
Type
reactant
Reaction Step One
Quantity
30.48 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
1.12 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
ZJ Song, P Maligres, C Molinaro… - … Process Research & …, 2019 - ACS Publications
2-(2H-Tetrazol-2-yl)benzoic acid 1 and analogs were prepared via Cu(I) catalyzed C–N coupling of 2-iodo or 2-bromo benzoic acids with 5-(ethylthio)-1H-tetrazole followed by reductive …
Number of citations: 5 pubs.acs.org
MD Morrison - 2011 - library-archives.canada.ca
… Most notably, we were able to synthesize the 2-bromo-6-iodobenzoic acid 3.31 (and the corresponding aniline 3.32 and nitrobenzene 3.33 compounds) by modifying our reaction …
Number of citations: 3 library-archives.canada.ca
S Gupta, D Lee - Strategies and Tactics in Organic Synthesis, 2021 - Elsevier
… Selaginellin S in turn would be accessed from selariscinin D skeleton containing an ester functionality, which in turn would be obtained from 2-bromo-6-iodobenzoic acid. …
Number of citations: 2 www.sciencedirect.com
MD Morrison, JJ Hanthorn, DA Pratt - Organic Letters, 2009 - ACS Publications
… While some lithium-halogen exchange does occur at this temperature, the desired 2-bromo-6-iodobenzoic acid is the major product, formed in a 5:1 ratio with the 3-bromobenzoic acid …
Number of citations: 57 pubs.acs.org
S Wang, L Liu, X Guo, G Li, X Wang, H Dong, Y Li… - RSC …, 2019 - pubs.rsc.org
The selaginellin derivatives are a type of novel natural pigments with an unusual alkynyl phenol skeleton from the genus Selaginella. Some of these natural compounds were previously …
Number of citations: 10 pubs.rsc.org
S Wang, X Wang, Y Shao, K Shao, Y Wang, X Guo… - Bioorganic …, 2021 - Elsevier
… As shown in Scheme 1, 2-bromobenzoic acid was used as a starting material to obtain 2-bromo-6-iodobenzoic acid (2) with palladium acetate and NIS. The methyl esterification with …
Number of citations: 3 www.sciencedirect.com
W Li, GH Tang, S Yin - Natural Product Reports, 2021 - pubs.rsc.org
… The synthesis commenced with a Suzuki–Miyaura coupling of 4-methoxyphenylboronic acid 92 with 2-bromo-6-iodobenzoic acid 111 in an aqueous medium to generate disubstituted 2-…
Number of citations: 21 pubs.rsc.org
MAG Mateus - 2020 - search.proquest.com
… It began with the Suzuki-Myiaura coupling of 4-methoxyphenylboronic acid (66) with 2-bromo-6-iodobenzoic acid (67) giving 2-phenylbenzoic acid 68 in 60% yield. Its heating in …
Number of citations: 2 search.proquest.com
TS Mei - 2011 - search.proquest.com
Achieving direct and selective functionalization of carbon–hydrogen (C–H) bonds to give carbon–carbon (C–C) or carbon–heteroatom (C–Y) bonds is a significant and long-standing …
Number of citations: 0 search.proquest.com
MJ Sowden, MS Sherburn - Organic letters, 2017 - ACS Publications
… Our synthesis (Scheme 2) commences with a Suzuki–Miyaura coupling of 4-methoxyphenylboronic acid 2 with 2-bromo-6-iodobenzoic acid 3 in an aqueous medium (4) to generate …
Number of citations: 29 pubs.acs.org

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